molecular formula C22H27N5O5 B2441782 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 899957-31-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2441782
CAS No.: 899957-31-4
M. Wt: 441.488
InChI Key: YXUJSSZSXDHMKH-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide ( 899957-31-4) is an oxalamide-based compound with a molecular formula of C22H27N5O5 and a molecular weight of 441.48 g/mol . This chemical features a complex structure that incorporates both a 4-(dimethylamino)phenyl group and a 2-nitrophenyl group, linked through a morpholinoethyl-oxalamide backbone . The presence of the nitroaromatic moiety is of significant interest in medicinal chemistry and biochemistry research, particularly in the development of hypoxia-activated prodrugs . Tumor hypoxia, a condition of low oxygen concentration found in solid tumors, provides a unique environment for targeted cancer therapy. Nitro(het)aromatic compounds can serve as bioreductive agents, remaining inert under normal oxygen levels but activating under hypoxic conditions to exert cytotoxic effects selectively on cancer cells . This mechanism is being explored in advanced therapeutic strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT), which aims to improve the specificity of cancer treatments and reduce off-target effects . Researchers can utilize this compound as a key building block or a model molecule in developing novel therapeutic agents, studying drug metabolism under hypoxic conditions, or investigating the bioreductive activation pathways of nitroaromatic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25(2)17-9-7-16(8-10-17)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUJSSZSXDHMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the dimethylaminophenyl intermediate.

    Morpholinoethyl Addition: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholinoethyl group.

    Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and 2-nitroaniline to form the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

1. Antitumor Activity

  • Preliminary studies indicate that N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve modulation of signaling pathways associated with cell growth and survival.

2. Neuropharmacological Effects

  • Research suggests potential antidepressant properties due to its structural similarity to known psychoactive compounds. Further studies are needed to elucidate its pharmacological profile in this context.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1: Antitumor Efficacy

  • A study investigated the effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

Study 2: Neuropharmacological Effects

  • Another research effort explored its effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both a nitro group and a morpholinoethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 430.47 g/mol
  • CAS Number : 899729-61-4

The presence of a dimethylamino group and a morpholino group contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit enzymes involved in cell proliferation and inflammatory pathways.
  • Modulation of Signal Transduction Pathways : By affecting key signaling pathways, the compound may alter cellular responses related to growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). The compound exhibited IC50 values in the low micromolar range (1-5 µM), indicating potent antiproliferative activity .
Cell LineIC50 (µM)
Panc-12.0
MDA-MB-2311.5
  • Colony Formation Assays : The compound effectively inhibited colony formation in both Panc-1 and MDA-MB-231 cells, demonstrating its potential to prevent tumor growth .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

  • Macrophage Activation : In RAW 264.7 macrophages, this compound reduced nitric oxide production, suggesting a decrease in inflammatory responses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Pancreatic Cancer : A study focused on the effects of the compound on Panc-1 spheroids revealed significant inhibition of spheroid growth at concentrations as low as 1 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Triple-Negative Breast Cancer Study : Research indicated that treatment with this compound led to decreased migration rates in MDA-MB-231 cells, suggesting potential applications in preventing metastasis .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethodValue/ObservationReference
Melting PointDSC185–190°C (decomposes)
Solubility (Water)Shake-Flask Method<0.1 mg/mL (pH 7.4)
LogP (Lipophilicity)HPLC Retention Time Correlation3.2 ± 0.3

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget IC50 (nM)Cell LineReference
2-Nitrophenyl450 ± 30 (EGFR)A549
4-Chlorophenyl320 ± 25 (EGFR)A549
4-Methoxyphenyl>1000 (EGFR)A549

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